Stilbene-3,4'-diol
Overview
Description
Stilbene-3,4’-diol is a derivative of stilbene, a naturally occurring compound known for its valuable properties such as antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities . The core structure of stilbenes is 1,1′-(ethene-1,2-diyl)dibenzene, which exists in both trans and cis forms . Stilbene-3,4’-diol, specifically, features hydroxyl groups at the 3 and 4’ positions, enhancing its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stilbene-3,4’-diol can be synthesized through various methods, including cross-coupling reactions and enzymatic synthesis. One common approach involves the use of transition metal catalysts to facilitate the carbon-carbon coupling reactions . For instance, a Horner–Wadsworth–Emmons reaction can be employed to achieve E-selectivity with higher yields .
Industrial Production Methods: Industrial production of stilbene derivatives often involves large-scale organic synthesis techniques. The use of solvent-free reactions and environmentally friendly catalysts is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Stilbene-3,4’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, enzyme-mediated oxidation of stilbene-3,4’-diol can produce dimeric compounds .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent in the presence of enzymes.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used to reduce stilbene derivatives.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br₂).
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Stilbene-3,4’-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Studied for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which stilbene-3,4’-diol exerts its effects involves various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Stilbene-3,4’-diol can be compared with other similar compounds such as:
Resveratrol (3,5,4’-trihydroxystilbene): Known for its potent antioxidant and anticancer properties.
Pterostilbene: Exhibits better bioavailability and is used in the treatment of resistant hematology malignancies.
Piceatannol: Another hydroxylated stilbene with significant anti-inflammatory and anticancer activities.
Uniqueness: Stilbene-3,4’-diol is unique due to its specific hydroxylation pattern, which enhances its solubility and biological activity compared to other stilbene derivatives .
Properties
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10,15-16H/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGKEFGYNRJIGO-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270477 | |
Record name | 3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63877-76-9 | |
Record name | 3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63877-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4'-Dihydroxystilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063877769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4′-Dihydroxystilbene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC9L42B37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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